molecular formula C28H30FN5O2 B11210638 3-butyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-butyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11210638
M. Wt: 487.6 g/mol
InChI Key: KDBUQDQTEARHRY-UHFFFAOYSA-N
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Description

3-BUTYL-5-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-BUTYL-5-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE involves multiple steps, including condensation, cyclization, and methylation reactions. One common synthetic route involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one core . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-BUTYL-5-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-BUTYL-5-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-BUTYL-5-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrrolo[3,2-d]pyrimidin-5-one derivatives, which may have different substituents and functional groups. These variations can lead to differences in their chemical reactivity, biological activity, and therapeutic potential .

Properties

Molecular Formula

C28H30FN5O2

Molecular Weight

487.6 g/mol

IUPAC Name

3-butyl-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C28H30FN5O2/c1-2-3-13-33-20-30-26-22(21-9-5-4-6-10-21)18-34(27(26)28(33)36)19-25(35)32-16-14-31(15-17-32)24-12-8-7-11-23(24)29/h4-12,18,20H,2-3,13-17,19H2,1H3

InChI Key

KDBUQDQTEARHRY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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